molecular formula C8H10ClNO2S B1378672 2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride CAS No. 14613-43-5

2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride

Cat. No. B1378672
CAS RN: 14613-43-5
M. Wt: 219.69 g/mol
InChI Key: JWGIERZTZOJHCI-UHFFFAOYSA-N
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Description

“2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride” is a chemical compound . It is a white to pale yellow crystalline powder .


Synthesis Analysis

The synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides has been achieved via Rh-catalyzed hydrogenation . This method has been successful in producing various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • Suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Organic Synthesis

    • The 2,3-dihydro-benzo[b]thiophene 1,1-dioxides and derivative motifs are important synthetic intermediates in the field of organic synthesis .
  • Asymmetric Hydrogenation

    • Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed .
    • This method affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities (up to 99% yield and >99% ee) .
  • Inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE)

    • The 2,3-dihydro-benzo[b]thiophene 1,1-dioxides and derivative motifs are used in many biologically active compounds, such as the inhibitor of tumor necrosis factor-α converting enzyme (TACE) .
  • Antidiabetics

    • These compounds also have significant applications in antidiabetic medications .
  • HIF-2α Inhibitors

    • They are used as HIF-2α inhibitors .
  • Selective Estrogen Receptor Modulator

    • Other examples include benzothiophene scaffolds, such as 2,3-dihydroraloxifene as raloxifene’s analogue with selective estrogen receptor modulator activity .
  • Potential HIV-1 Reverse Transcriptase Inhibitor

    • They are also used as a potential HIV-1 reverse transcriptase inhibitor (NSC-380292) .
  • Nonlinear Effect Studies

    • A nonlinear effect suggests that the potential dimerization or high-order aggregation of catalysts should exist in catalytic asymmetric reactions .
    • In order to verify the possible catalytic model, the asymmetric hydrogenation of substrate 1m was performed in the presence of ligand L2 with different ee values .
  • Catalytic Asymmetric Reactions

    • Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed .
    • This method affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities (up to 99% yield and >99% ee) .
    • In particular, for challenging substrates, such as aryl substituted substrates with sterically hindered groups and alkyl substituted substrates, the reaction proceeded smoothly in the catalytic system with excellent results .

Safety And Hazards

The safety and hazards of “2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride” are not explicitly mentioned in the search results .

properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.ClH/c9-7-5-12(10,11)8-4-2-1-3-6(7)8;/h1-4,7H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGIERZTZOJHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1(=O)=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride

CAS RN

14613-43-5
Record name 2,3-dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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